![molecular formula C20H24N2O7 B560254 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid CAS No. 527680-57-5](/img/structure/B560254.png)
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid
Overview
Description
PHA 568487 is a selective agonist of the alpha-7 nicotinic acetylcholine receptor. This compound has shown potential in reducing neuroinflammation and oxidative stress, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
PHA 568487 is a selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR) . The α7nAChR is a ligand-gated ion channel that plays a crucial role in the regulation of cognitive processes such as memory and attention .
Mode of Action
PHA 568487 interacts with its target, the α7nAChR, by binding to it and stimulating its activity . This interaction leads to a decrease in neuroinflammation and oxidative stress .
Biochemical Pathways
The activation of α7nAChR by PHA 568487 has shown to have beneficial effects in several acute inflammatory disease models . It has been found to decrease the concentration of 12 out of 33 cytokines in an acute inflammation model . These cytokines are key players in the inflammatory response, and their reduction can help dampen inflammation.
Biochemical Analysis
Biochemical Properties
PHA 568487 interacts with the α7nAChR, a type of nicotinic acetylcholine receptor . It has been found to reduce neuroinflammation and oxidative stress . The compound can rapidly penetrate the blood-brain barrier .
Cellular Effects
PHA 568487 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by reducing neuroinflammation and oxidative stress . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
PHA 568487 exerts its effects at the molecular level primarily through its interaction with the α7nAChR . It acts as a selective agonist for this receptor, leading to a reduction in neuroinflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PHA 568487 have been observed over time. Despite promising immunomodulatory effects in the acute inflammatory air pouch model, it did not affect infarct size or cardiac function after a permanent occlusion model of acute myocardial infarction in mice .
Dosage Effects in Animal Models
In animal models, the effects of PHA 568487 vary with different dosages . For instance, in a study involving C57BL/6J male mice, injection of PHA 568487 yielded the best effect on infarct volume and behavior tests .
Metabolic Pathways
The principal biotransformation of PHA 568487 involves the oxidation of the benzo[1,4]dioxane moiety, followed by subsequent oxidation to a range of secondary metabolites . The carboxylic acids resulting from the oxidative cleavage of the dioxane ring were the principal metabolites observed in the plasma, urine, and hepatocyte incubations across all species .
Transport and Distribution
PHA 568487 is orally active and can rapidly penetrate the blood-brain barrier . This suggests that it can be transported and distributed within cells and tissues effectively.
Subcellular Localization
Given its ability to rapidly penetrate the blood-brain barrier , it can be inferred that it may localize in the brain cells where it interacts with the α7nAChR .
Preparation Methods
The synthesis of PHA 568487 involves the preparation of a quinuclidine derivativeThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
PHA 568487 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 288.34 g/mol. The compound features a bicyclic structure that contributes to its biological activity and interaction with various receptors.
Chemical Characteristics
- IUPAC Name : N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- CAS Number : 527680-56-4
- Synonyms : PHA 568487, PHA-568487 (free base)
Neuropharmacology
One of the most promising applications of this compound lies in neuropharmacology, specifically as an agonist for the alpha7 nicotinic acetylcholine receptor (α7 nAChR). Studies have shown that compounds targeting α7 nAChR can enhance cognitive function and exhibit neuroprotective effects.
Case Study: Cognitive Deficits in Schizophrenia
Research indicates that N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide demonstrates significant efficacy in models of cognitive deficits associated with schizophrenia. In vivo studies have reported improvements in auditory sensory gating and cognitive performance metrics such as novel object recognition tests .
Cancer Research
There is emerging interest in the application of this compound in oncology, particularly concerning its potential to modulate tumor microenvironments through specific receptor interactions.
Drug Development
The unique structural attributes of this compound facilitate its use as a lead compound in drug development processes.
Structure-Activity Relationship Studies
Ongoing research focuses on modifying the core structure to enhance potency and selectivity for targeted receptors while minimizing off-target effects. This approach is critical for developing safer therapeutic agents with fewer side effects.
Data Tables
Comparison with Similar Compounds
PHA 568487 is compared with other similar compounds, such as:
GTS-21: Another alpha-7 nicotinic acetylcholine receptor agonist with similar therapeutic potential.
PNU 282987: Known for its ability to support pancreatic beta-cell survival under stress conditions.
PHA 568487 is unique in its rapid brain penetration and selective agonist activity, making it a valuable tool for research and potential therapeutic applications .
Biological Activity
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide; (E)-but-2-enedioic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a bicyclic azabicyclo[2.2.2]octane moiety and a benzodioxine ring, which are known for their roles in various biological activities.
Molecular Formula
- Molecular Weight : 284.32 g/mol
- Chemical Formula : C16H20N2O3
1. Anticancer Activity
Research has indicated that derivatives of benzodioxane, including those similar to N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, exhibit notable anticancer properties. A study demonstrated that compounds with the benzodioxane structure can inhibit tumor growth in various cancer models, suggesting potential applications in oncology .
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity in preclinical studies. For instance, derivatives with specific substitutions have been linked to reduced inflammation markers in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
3. Neuropharmacological Effects
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its effects on the central nervous system (CNS). It acts as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and neuroprotection. This activity suggests potential therapeutic roles in treating cognitive deficits associated with conditions like schizophrenia .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : As an nAChR agonist, it enhances cholinergic signaling, which is crucial for memory and learning processes.
- Antioxidant Properties : Some studies suggest that the compound may possess antioxidant capabilities, contributing to its neuroprotective effects by reducing oxidative stress in neuronal tissues .
Research Findings and Case Studies
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.C4H4O4/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14;5-3(6)1-2-4(7)8/h1-2,9,11,13H,3-8,10H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQZUGYJVHHHEE-QDSMGTAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527680-57-5 | |
Record name | PHA-568487 fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0527680575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHA-568487 FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFL65583PD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PHA 568487?
A1: PHA 568487 functions as a selective agonist of the alpha 7 nicotinic acetylcholine receptor (α7nAChR). [, , , , , , , , , , ] This means it binds to and activates this specific receptor subtype, leading to downstream effects primarily related to modulation of inflammatory responses.
Q2: What are the potential therapeutic benefits of targeting the α7nAChR with PHA 568487?
A2: Research suggests that activation of the α7nAChR with PHA 568487 may offer therapeutic benefits in conditions characterized by neuroinflammation and brain injury. Studies in rodent models of ischemic stroke, bone fracture, and even a subchronic model of cognitive impairment in schizophrenia have shown that PHA 568487 can reduce neuroinflammation, oxidative stress, and improve cognitive and motor function. [, , , , , , , ]
Q3: Has PHA 568487 demonstrated efficacy in models of acute myocardial infarction?
A3: While PHA 568487 shows promise in dampening inflammation in an acute inflammatory air pouch model, a study using a permanent occlusion model of acute myocardial infarction in mice did not find a significant effect on infarct size or cardiac function. [] More research is needed to determine if this translates to other models or if different agonists of the α7nAChR could yield different outcomes.
Q4: What is the impact of PHA 568487 on immune cells?
A4: PHA 568487 exhibits anti-inflammatory effects on immune cells. In vitro studies using peripheral blood mononuclear cells (PBMCs) from patients with coronary artery disease showed that PHA 568487 significantly decreased the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and others, when challenged with lipopolysaccharide (LPS). []
Q5: Are there any imaging techniques used to study the effects of PHA 568487 in vivo?
A5: Yes, researchers have employed positron emission tomography (PET) imaging to investigate the effects of PHA 568487 in vivo. Studies have utilized radiotracers like [18F]DPA-714 and [18F]BR-351 to visualize and quantify changes in neuroinflammation and matrix metalloproteinase activity, respectively, following treatment with PHA 568487 in animal models of stroke. [, ]
Q6: How is PHA 568487 metabolized in different species?
A6: Metabolism studies of PHA 568487 have been conducted in various species, including rats, dogs, and monkeys. Results reveal that the primary metabolic pathway involves oxidation of the benzo[1,4]dioxane moiety, followed by further oxidation to secondary metabolites. The carboxylic acid derivatives resulting from oxidative cleavage of the dioxane ring are identified as major metabolites in plasma, urine, and hepatocyte incubations across species. []
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